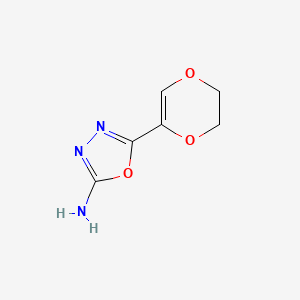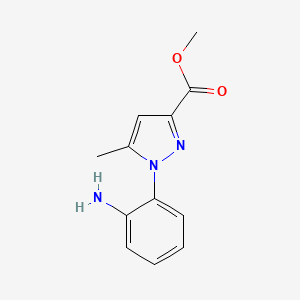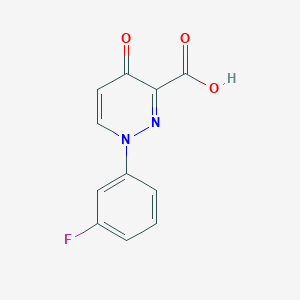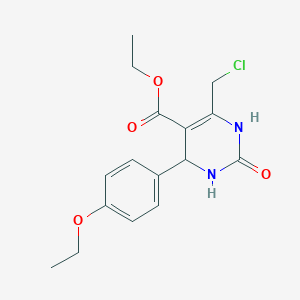
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
The compound “5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups, including a 5,6-dihydro-1,4-dioxin ring and a 1,3,4-oxadiazol ring . These types of compounds are often used in the development of new drugs and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 5,6-dihydro-1,4-dioxin ring attached to a 1,3,4-oxadiazol ring . These rings would likely impart significant steric and electronic effects on the molecule, influencing its reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, oxadiazoles can participate in nucleophilic substitution reactions, and dioxins can undergo electrophilic aromatic substitution .Applications De Recherche Scientifique
-
Biological Activities of Pyrazoline Derivatives
- Field : Biochemistry and Pharmacology .
- Application : Pyrazolines and their derivatives have been studied for their biological and pharmacological activities . They have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
- Methods : The study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
- Results : The study is the first to investigate these potentials, and the results are associated with behavioral parameters and swimming potential .
-
Optical Imaging Through Deep Tissue
- Field : Biophotonics .
- Application : Recent advances in optical imaging through deep tissue have been made possible by the development of new imaging probes and optical techniques .
- Methods : Among the diverse compositions, optimized ALNPs consisted of silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) (NCBS) as an afterglow initiator, (N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxin-2-yl)aniline) (DO) as an afterglow substrate .
- Results : These newly developed imaging probes and optical techniques enable successful optical imaging through deep tissue .
- Proteomics Research
- Field : Biochemistry and Proteomics .
- Application : The compound “5,6-dihydro-1,4-dioxin-2-ylmethanamine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods : The methods of application or experimental procedures in proteomics research vary widely and can include protein purification, mass spectrometry, and bioinformatics to analyze the data .
- Results : The outcomes of proteomics research can lead to a better understanding of disease processes, the development of new drugs, and the ability to diagnose diseases earlier .
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity and interactions with other molecules, and exploring its potential uses in fields like medicine or materials science .
Propriétés
IUPAC Name |
5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-6-9-8-5(12-6)4-3-10-1-2-11-4/h3H,1-2H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPRQNGCZIVCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680507 | |
| Record name | 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1283108-68-8 | |
| Record name | 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid](/img/structure/B1393184.png)
![exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1393186.png)
![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid](/img/structure/B1393187.png)

![N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393195.png)
amino}thiophene-2-carboxylic acid](/img/structure/B1393196.png)
![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393197.png)
![8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole](/img/structure/B1393199.png)
![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393200.png)

![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)
![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)